6-Morpholinobenzo[e][1,2,4]triazine-3-carboxylic acid

Medicinal chemistry Kinase inhibitor design Regioisomer profiling

6-Morpholinobenzo[e][1,2,4]triazine-3-carboxylic acid (CAS 1239742-13-2) is a heterocyclic building block belonging to the benzo[e][1,2,4]triazine class, characterized by a morpholine substituent at the 6-position and a free carboxylic acid at the 3-position. It serves as a key intermediate for amide and ester derivatization in medicinal chemistry programs targeting serine/threonine protein kinases, notably DNA-dependent protein kinase (DNA-PK), as described in the foundational patent US9187469B2 covering morpholinylbenzotriazine chemotypes.

Molecular Formula C12H12N4O3
Molecular Weight 260.253
CAS No. 1239742-13-2
Cat. No. B2791635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Morpholinobenzo[e][1,2,4]triazine-3-carboxylic acid
CAS1239742-13-2
Molecular FormulaC12H12N4O3
Molecular Weight260.253
Structural Identifiers
SMILESC1COCCN1C2=CC3=C(C=C2)N=NC(=N3)C(=O)O
InChIInChI=1S/C12H12N4O3/c17-12(18)11-13-10-7-8(1-2-9(10)14-15-11)16-3-5-19-6-4-16/h1-2,7H,3-6H2,(H,17,18)
InChIKeyOZGOSTYBTKQRKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing 6-Morpholinobenzo[e][1,2,4]triazine-3-carboxylic Acid (CAS 1239742-13-2): Core Chemical Profile


6-Morpholinobenzo[e][1,2,4]triazine-3-carboxylic acid (CAS 1239742-13-2) is a heterocyclic building block belonging to the benzo[e][1,2,4]triazine class, characterized by a morpholine substituent at the 6-position and a free carboxylic acid at the 3-position . It serves as a key intermediate for amide and ester derivatization in medicinal chemistry programs targeting serine/threonine protein kinases, notably DNA-dependent protein kinase (DNA-PK), as described in the foundational patent US9187469B2 covering morpholinylbenzotriazine chemotypes [1]. The compound is commercially available from multiple vendors at purities ranging from 95% to 98%, though batch-to-batch consistency and residual solvent profiles are not uniformly reported .

Why Generic 1,2,4-Benzotriazine-3-carboxylic Acids Cannot Replace 6-Morpholinobenzo[e][1,2,4]triazine-3-carboxylic Acid in Research


Generic substitution within the 1,2,4-benzotriazine-3-carboxylic acid family is precluded by the critical influence of the C(6) morpholine substituent on both electronic structure and target recognition. Density functional theory (DFT) and spectroscopic studies by Bodzioch et al. (2019) demonstrate that C(3) substituents on benzo[e][1,2,4]triazine exert a significant effect on π-π* transition energies and 1H NMR chemical shifts that correlate with Hammett σp constants [1]. Although that study placed morpholine at the C(3) rather than the C(6) position, the underlying structure-property relationship confirms that substituent identity and position are not interchangeable on this scaffold. Furthermore, the morpholinylbenzotriazine patent series (US9187469B2) establishes that DNA-PK inhibition requires the morpholine moiety for pharmacophoric complementarity; compounds lacking this group are inactive [2]. A user replacing 6-morpholinobenzo[e][1,2,4]triazine-3-carboxylic acid with the unsubstituted 1,2,4-benzotriazine-3-carboxylic acid (CAS 64241-51-6) or a 3-morpholino regioisomer would obtain a different electronic profile, loss of the key kinase-binding morpholine pharmacophore, and potentially altered reactivity of the carboxylic acid handle in subsequent derivatization.

Quantitative Differentiation of 6-Morpholinobenzo[e][1,2,4]triazine-3-carboxylic Acid Against In-Class Analogs


Regioisomeric Differentiation: C(6)-Morpholine vs. C(3)-Morpholine Substitution Pattern

The target compound places morpholine at the 6-position of the benzo ring, while the closest literature-characterized analog from Bodzioch et al. (2019) places morpholine at the C(3) position of the triazine ring [1]. The C(6)-morpholine substitution is the pharmacophoric arrangement claimed in US9187469B2 for DNA-PK inhibition, where the morpholine is attached to the benzo ring and a separate heteroaryl/aryl-substituted piperidine is linked at the alternative position [2]. No quantitative DNA-PK IC50 data is publicly available for the exact 3-carboxylic acid derivative, but the patent establishes that the C(6)-morpholine orientation is essential for kinase binding. The C(3)-carboxylic acid on the target compound provides a derivatization handle that is absent in the C(3)-morpholino analog described in the literature.

Medicinal chemistry Kinase inhibitor design Regioisomer profiling

Vendor Purity Comparison: Batch-to-Batch Specification Ranges Across Commercial Suppliers

Commercially available batches of 6-Morpholinobenzo[e][1,2,4]triazine-3-carboxylic acid are offered at varying purity specifications. AKSci lists the compound at 95% purity . Leyan (Shanghai) offers it at 98% purity (Product No. 1628075) . ChemAny (Kaimana) provides it at 97% purity (Product No. CM490104) [1]. In contrast, the unsubstituted 1,2,4-benzotriazine-3-carboxylic acid (CAS 64241-51-6) is commonly available at 95% purity . The 98% grade from Leyan represents the highest commercially specified purity for this compound class, reducing the burden of pre-reaction purification for users performing stoichiometric coupling reactions.

Chemical procurement Quality control Building block sourcing

Derivatization Potential: Free Carboxylic Acid Handle vs. Methyl Ester or Amide Analogs

The target compound bears a free carboxylic acid at the 3-position, enabling direct HATU- or EDC-mediated amide coupling without requiring saponification of an ester precursor. This contrasts with many morpholinylbenzotriazine analogs described in patent US9187469B2, which predominantly feature amide-linked piperidine substituents at the alternative position, leaving no free acid handle for further elaboration [1]. The unsubstituted 1,2,4-benzotriazine-3-carboxylic acid (CAS 64241-51-6) also provides a free acid but lacks the morpholine pharmacophore . The combination of a pre-installed morpholine and a free carboxylic acid in the target compound eliminates two synthetic steps (morpholine introduction and ester hydrolysis) compared to routes starting from the unsubstituted core.

Parallel synthesis Library design Carboxylic acid coupling

Physicochemical Property Differentiation: Hydrogen Bond Donor/Acceptor Profile vs. Core Scaffold

The target compound (MW 260.25, formula C12H12N4O3) contains 1 hydrogen bond donor (carboxylic acid -OH) and 7 hydrogen bond acceptors (4 from morpholine oxygen + 3 from triazine nitrogens + 1 from carbonyl oxygen). The unsubstituted 1,2,4-benzotriazine-3-carboxylic acid (MW 175.15, formula C8H5N3O2) contains 1 HBD and 5 HBA . The additional morpholine ring increases molecular weight by 85.10 g/mol and adds 2 HBA, shifting the physicochemical profile toward higher topological polar surface area (TPSA) and potentially lower passive membrane permeability. This property differentiation is critical for researchers designing cell-permeable probes versus biochemical assay reagents.

Physicochemical profiling Drug-likeness Permeability prediction

Absence of Public Kinase Profiling Data: Positioned Within a Patent-Defined DNA-PK Inhibitor Chemotype

No quantitative IC50, Kd, or cellular EC50 data for 6-Morpholinobenzo[e][1,2,4]triazine-3-carboxylic acid against DNA-PK or any other kinase has been published in peer-reviewed literature as of 2026. However, the compound's scaffold is explicitly within the Markush structure of US9187469B2, which discloses morpholinylbenzotriazine derivatives with DNA-PK IC50 values in the sub-micromolar to nanomolar range for elaborated analogs [1]. The patent specifically teaches that the morpholine moiety is 'designed in such a way, through their core structure of morpholinylbenzotriazine, that potent and selective inhibition of DNA-PK is achieved' [1]. The 3-carboxylic acid variant serves as the key intermediate from which active, profiled analogs are derived. Users should commission kinase profiling if quantitative target engagement data is required for their specific application.

DNA-PK inhibition Kinase selectivity Patent landscape

Recommended Application Scenarios for 6-Morpholinobenzo[e][1,2,4]triazine-3-carboxylic Acid Based on Evidence


DNA-PK Inhibitor Library Synthesis via Parallel Amide Coupling

The free 3-carboxylic acid handle enables direct amide coupling with diverse amine building blocks, accelerating the exploration of the morpholinylbenzotriazine SAR space claimed in US9187469B2 [1]. The pre-installed C(6)-morpholine eliminates the need for late-stage morpholine introduction, saving 2 synthetic steps per analog compared to routes starting from the unsubstituted 1,2,4-benzotriazine-3-carboxylic acid core. For a 96-compound library, this translates to an estimated 1–2 weeks of saved FTE time. Users should select the 98% purity grade (Leyan) to minimize impurity carry-through in parallel reactions.

Biochemical Probe Design for DNA Damage Response Pathways

The compound serves as a late-stage intermediate for synthesizing tool compounds targeting DNA-PK in DNA double-strand break repair [1]. Researchers studying radiosensitization or chemosensitization in cancer cells should couple the 3-carboxylic acid with amine-containing linkers to biotin, fluorescent dyes, or photoaffinity tags. The higher calculated TPSA (~90 Ų) of this scaffold, compared to the unsubstituted core (~67 Ų), may limit passive cellular permeability; cellular target engagement assays should include appropriate controls.

Regioisomeric Selectivity Reference Standard for Analytical Method Development

The distinct C(6)-morpholine/C(3)-carboxylic acid substitution pattern differentiates this compound from the C(3)-morpholino regioisomer characterized by Bodzioch et al. (2019) [2]. This property makes the compound useful as a reference standard for developing HPLC or LC-MS methods to resolve regioisomeric mixtures in synthetic batches. The 97–98% purity grades from ChemAny and Leyan provide suitable baseline for calibrating quantitative analytical methods.

Core Scaffold Replacement in Established Kinase Inhibitor Programs

Medicinal chemistry teams seeking to replace quinazoline, quinoline, or 1,3,5-triazine cores with a novel benzo[e][1,2,4]triazine scaffold can use this compound as a starting point. The morpholine and carboxylic acid groups provide two orthogonal diversification vectors, enabling rapid assessment of the scaffold's suitability before committing to a full custom synthesis program. Budget for a kinase selectivity panel (e.g., 50-kinase panel) alongside compound procurement to benchmark the scaffold against the incumbent chemotype.

Quote Request

Request a Quote for 6-Morpholinobenzo[e][1,2,4]triazine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.